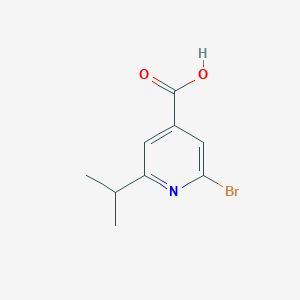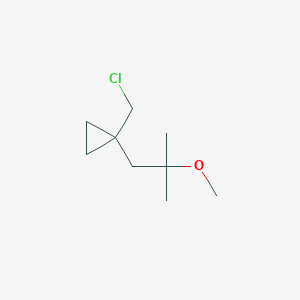
1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane is an organic compound featuring a cyclopropane ring substituted with a chloromethyl group and a 2-methoxy-2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a methylene group is inserted into an alkene.
Introduction of the Chloromethyl Group: This can be done via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the 2-Methoxy-2-Methylpropyl Group: This step may involve alkylation reactions using appropriate alkyl halides or alcohols under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to different functional groups.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, especially under acidic or catalytic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropanes, while oxidation can produce cyclopropanones or carboxylic acids.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology and Medicine: Potential use in drug discovery and development, especially if the compound exhibits biological activity.
Industry: Possible applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 2-methoxy-2-methylpropyl group, making it less sterically hindered.
1-(2-Methoxy-2-methylpropyl)cyclopropane: Lacks the chloromethyl group, affecting its reactivity.
Cyclopropane Derivatives: Various cyclopropane derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane is unique due to the combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of both a chloromethyl group and a bulky 2-methoxy-2-methylpropyl group can lead to interesting steric and electronic effects.
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C9H17ClO/c1-8(2,11-3)6-9(7-10)4-5-9/h4-7H2,1-3H3 |
InChI Key |
JAXDKCYPDNACJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1(CC1)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


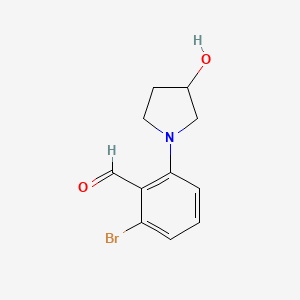

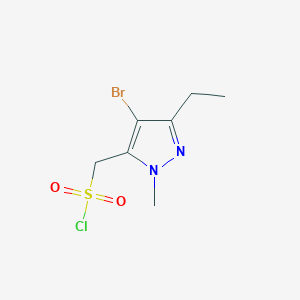
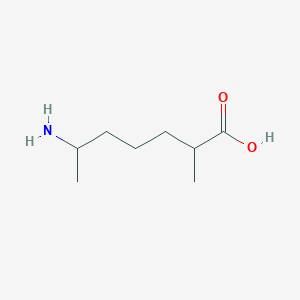
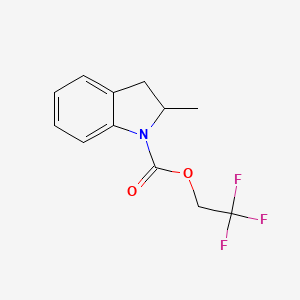
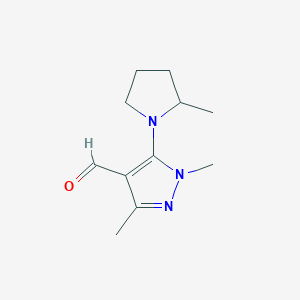
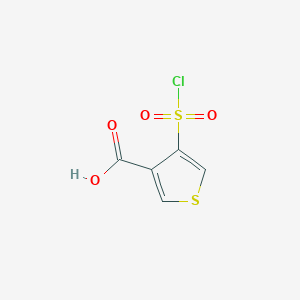
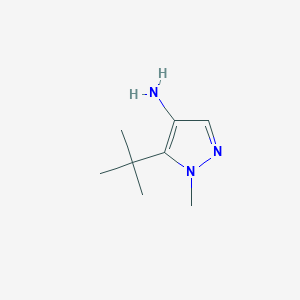

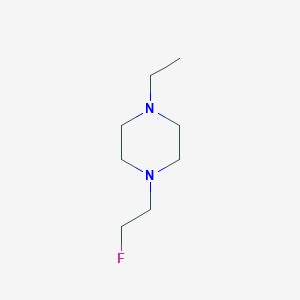
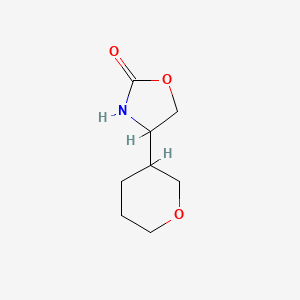
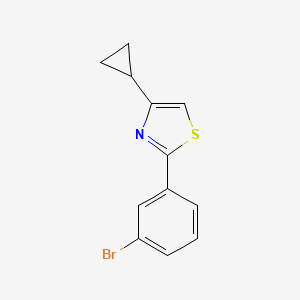
![2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15254371.png)
